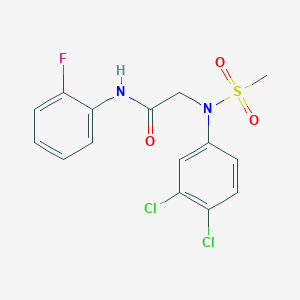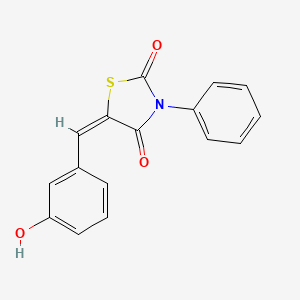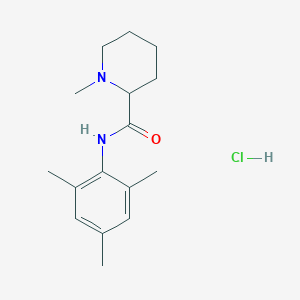
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a chemical compound that has gained attention in the scientific community for its potential applications as a therapeutic agent. This compound belongs to the class of glycine transporter inhibitors and has been studied for its effects on the central nervous system.
作用机制
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the central nervous system. This leads to an increase in glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. The activation of NMDA receptors has been linked to the regulation of mood, learning, and memory.
Biochemical and Physiological Effects:
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which can enhance the activity of NMDA receptors. This can lead to improvements in mood, learning, and memory. N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the glycine transporter, which makes it a useful tool for studying the role of glycine in the central nervous system. However, N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, its effects on the central nervous system can be complex and difficult to interpret.
未来方向
There are several potential future directions for research on N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of psychiatric disorders. Further studies are needed to determine the safety and efficacy of N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in humans. Additionally, more research is needed to understand the complex effects of N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide on the central nervous system. Finally, there is potential for the development of new glycine transporter inhibitors with improved properties, such as increased solubility and selectivity.
合成方法
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis involves the use of 3,4-dichloroaniline, 2-fluoroaniline, and methylsulfonyl chloride as starting materials. The reaction proceeds through several steps, including the formation of an intermediate product, which is then further reacted with glycine.
科学研究应用
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, schizophrenia, and other psychiatric disorders.
属性
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3S/c1-24(22,23)20(10-6-7-11(16)12(17)8-10)9-15(21)19-14-5-3-2-4-13(14)18/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARZRLAWUCTBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896896.png)

![1,1'-[(3-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4896911.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)


![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)


![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
![methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)
